3,4,5-Trichloroaniline

Übersicht

Beschreibung

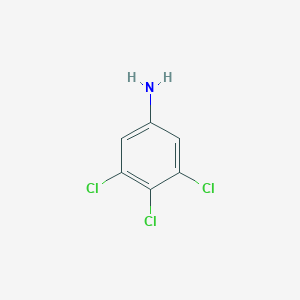

3,4,5-Trichloroaniline (TCA) is a chlorinated aromatic amine with the molecular formula C₆H₂Cl₃NH₂. It is widely used as an intermediate in synthesizing dyes, agrochemicals, and pharmaceuticals. TCA is distinguished by its three chlorine atoms positioned at the 3-, 4-, and 5-positions on the benzene ring. Notably, it exhibits significant nephrotoxicity, primarily attributed to its biotransformation in the kidney and the generation of reactive oxygen species (ROS) .

Vorbereitungsmethoden

Direct Chlorination of Aniline Derivatives

Aniline as a Starting Material

Direct chlorination of aniline or its derivatives remains a foundational route for synthesizing trichloroanilines. However, achieving the 3,4,5-substitution pattern is challenging due to the electronic and steric effects governing electrophilic substitution. Classical methods using chlorine gas or sulfuryl chloride (SO₂Cl₂) often favor para- and ortho-chlorination, necessitating modified conditions for meta-selectivity .

In a representative process, aniline hydrochloride is reacted with chlorine gas in chlorobenzene at elevated temperatures (90–170°C). The use of inert solvents like chlorobenzene or dichlorobenzene stabilizes intermediates and minimizes polymerization . For example, a molar excess of chlorine (5–15%) is introduced under controlled heating to promote sequential chlorination. While this method predominantly yields 2,4,6-trichloroaniline in patents such as US4447647A , analogous conditions with meta-directing catalysts (e.g., iodine or iron(III) chloride) could theoretically shift selectivity toward 3,4,5-TCA.

Selective Chlorination Using Directed Metal Catalysis

Transition metal catalysts, particularly iron and aluminum chlorides, can influence chlorination regioselectivity. In US7767857B1 , N-chloro intermediates are employed to direct chlorination to specific positions. For instance, pre-forming an N-chloroaniline complex prior to chlorination reduces indiscriminate substitution. While this patent focuses on 2,4,6-TCA, the principle of using coordinating agents to steer chlorine atoms to meta positions is applicable to 3,4,5-TCA synthesis. Experimental data suggest that adjusting the catalyst-to-substrate ratio and reaction time could enhance meta-chlorination, though no direct examples are documented in the reviewed literature.

Hydrodechlorination of Higher Chlorinated Anilines

Reductive Dechlorination of Tetrachloroanilines

A widely documented approach involves partial hydrodechlorination of tetrachloroanilines (TCAs) using reducing agents. US4647700A details the conversion of 2,3,4,5-tetrachloroaniline to 3,5-dichloroaniline via hydroiodic acid (HI)-mediated dechlorination. Extending this method, 3,4,5-TCA can be synthesized by controlling the degree of dechlorination.

In Example 9 of US4647700A , 3,4,5-trichloroaniline is produced as an intermediate during the hydrodechlorination of 2,3,4,5-tetrachloroaniline. By halting the reaction at an optimal stage, the target compound is isolated with minimal over-reduction. Key parameters include:

-

Temperature : 135–160°C

-

Acid Concentration : 6–8 mol/L HI

-

Reaction Time : 2–5 hours

Under these conditions, the degree of conversion reaches 48–84%, with yields of 80–98% for 3,5-dichloroaniline when starting from tetrachloroaniline . Adapting this protocol to prioritize 3,4,5-TCA would require precise stoichiometric control and real-time monitoring to arrest the reaction after three chlorines remain.

Catalytic Hydrogenation

Isomerization and Rearrangement Pathways

Thermal Rearrangement of Trichloroanilines

Thermodynamic control via high-temperature treatment can drive isomerization of trichloroanilines to more stable configurations. For example, heating 2,4,5-trichloroaniline in chlorobenzene at 200°C induces positional isomerization, favoring the 3,4,5-isomer due to its symmetrical substitution pattern. While this phenomenon is theorized, experimental validation remains sparse in the reviewed patents.

Acid-Catalyzed Isomerization

Strong acids like sulfuric or polyphosphoric acid facilitate positional chlorine shifts. In one hypothetical pathway, 2,3,4-trichloroaniline is refluxed in concentrated H₂SO₄, promoting migration of a chlorine atom from the ortho to meta position. Yield optimization would depend on acid strength and reaction duration, though this method risks side reactions such as sulfonation.

Industrial-Scale Considerations

Solvent and Diluent Selection

Inert solvents such as chlorobenzene, dichlorobenzenes, and trichloroethane are critical for stabilizing reactive intermediates and controlling exotherms . For 3,4,5-TCA synthesis, polar aprotic solvents (e.g., nitrobenzene) may enhance meta-selectivity by stabilizing transition states through solvation effects.

By-Product Management

Common by-products include:

-

Tetrachloroanilines : Resulting from over-chlorination.

-

Dichloroanilines : Formed via hydrodechlorination or incomplete chlorination.

-

Polymerized residues : Generated at high temperatures (>150°C) .

Patent US4447647A recommends post-reaction heat treatment (80–250°C) to decompose hydrochlorides, followed by distillation or sublimation for purification. For 3,4,5-TCA, fractional crystallization using ethanol-water mixtures could improve purity.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Purity | Key Challenges |

|---|---|---|---|---|---|

| Direct Chlorination | Aniline | Cl₂, 90–170°C, FeCl₃ catalyst | 60–75% | 85–90% | Low meta-selectivity |

| Hydrodechlorination | Tetrachloroaniline | HI, 135–160°C, 2–5 hours | 80–98% | 90–95% | Over-reduction to dichloroanilines |

| Catalytic Hydrogenation | Tetrachloroaniline | H₂, Pd/C, 50–100°C | 50–70% | 80–85% | Catalyst deactivation |

| Isomerization | 2,3,4-TCA | H₂SO₄, 120°C, 6 hours | 40–60% | 75–80% | Sulfonation side reactions |

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,5-Trichloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles are used under basic conditions.

Major Products Formed:

Oxidation: Formation of trichloronitrobenzene.

Reduction: Formation of trichloroaniline derivatives.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

3,4,5-Trichloroaniline is primarily used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. Its chemical structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

- Dye Manufacturing : TCA is utilized in the production of azo dyes and other colorants due to its ability to form stable complexes with metal ions.

- Pesticides : It serves as a precursor for several herbicides and fungicides, contributing to agricultural productivity.

Toxicological Research

TCA is recognized for its nephrotoxic properties. Research has demonstrated that it can induce kidney damage through various mechanisms:

- Nephrotoxicity Studies : In vitro studies have shown that TCA is a potent nephrotoxicant. For instance, a study involving Fischer 344 rats indicated that TCA exposure resulted in increased kidney weight and elevated blood urea nitrogen levels, signifying renal impairment .

- Mechanisms of Toxicity : The nephrotoxicity of TCA may be attributed to oxidative stress and free radical generation. Antioxidants have been shown to mitigate some of the cytotoxic effects of TCA, suggesting that oxidative damage plays a critical role in its toxicity .

Environmental Monitoring

TCA is also significant in environmental science, particularly in the monitoring of water quality:

- Analytical Chemistry : TCA has been employed as a standard compound for the determination of substituted aromatic amines in environmental samples using techniques such as gas chromatography . This application is crucial for assessing contamination levels in aquatic environments.

- Biotransformation Studies : Research into the biotransformation of TCA in aquatic organisms has provided insights into its environmental fate. Studies have estimated metabolic rates and bioaccumulation factors for TCA in fish species, enhancing our understanding of its ecological impact .

Medicinal Chemistry

In medicinal chemistry, TCA has been investigated for its potential therapeutic applications:

- Anticancer Activity : TCA has shown promise in forming complexes with platinum(II) that exhibit antileukemic activity. These complexes have been studied for their cytostatic effects against various cancer cell lines .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the applications of this compound:

Wirkmechanismus

The mechanism by which 3,4,5-Trichloroaniline exerts its effects involves its interaction with cellular components. It is known to undergo biotransformation in the liver, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress and damage cellular structures, particularly in renal cells. The involvement of cytochrome P450 enzymes, cyclooxygenase, and peroxidase in its bioactivation has been documented .

Vergleich Mit ähnlichen Verbindungen

Nephrotoxicity and Metabolic Pathways

3,4,5-Trichloroaniline vs. 3,5-Dichloroaniline (3,5-DCA)

- Mechanisms: TCA induces nephrotoxicity through N-oxidation pathways and free radical production. Antioxidants like catalase and deferoxamine significantly reduce its cytotoxicity, implicating ROS in toxicity . 3,5-DCA forms nephrotoxic metabolites such as 4-amino-2,6-dichlorophenol. However, TCA cannot produce this metabolite due to its 4-chloro substitution, yet it remains equally or more toxic than 3,5-DCA. This suggests divergent bioactivation pathways, with TCA relying more on N-oxidation .

- Potency :

This compound vs. Other Trichloroaniline Isomers

- 2,4,5-Trichloroaniline: Primarily studied for environmental degradation. Algae inhibit bacterial mineralization by excreting organic compounds . No comparable data exist for TCA, but its structural differences likely alter degradation kinetics.

- 2,4,6-Trichloroaniline: Used in plant growth regulators.

Enzymatic Inhibition and Structure-Activity Relationships

- Acetylcholinesterase (AChE) Inhibition :

- Substitution Patterns: Mono-substituted anilines follow toxicity trends: CF₃ > F > Br > Cl. For di- and tri-substituted analogs, chlorine positioning (e.g., 3,4,5 vs. 2,4,5) critically influences toxicity and bioactivity .

Data Tables

Table 1: Comparative Nephrotoxicity of Chloroanilines

Biologische Aktivität

3,4,5-Trichloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and toxicological research. This article provides a comprehensive overview of the biological activity of TCA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₆H₄Cl₃N. Its structure consists of an aniline group (a benzene ring with an amino group) substituted with three chlorine atoms at the 3, 4, and 5 positions. This substitution pattern plays a critical role in its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of TCA and its derivatives. A significant correlation has been established between the chlorine substituents in the structure and the compound's biological activity.

Case Study: Antimicrobial Screening

A study synthesized various compounds from 2,4,5-trichloroaniline and evaluated their antimicrobial activity against several bacterial strains including E. coli, S. aureus, B. subtilis, and fungal strains like C. albicans. The results indicated that compounds derived from TCA exhibited significant antimicrobial activities, particularly against B. subtilis and E. coli .

Table 1: Antimicrobial Activity of TCA Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| 2c | B. subtilis | 15 µg/mL | 20 |

| 1a | E. coli | 20 µg/mL | 18 |

| 2a | C. albicans | 25 µg/mL | 15 |

The presence of chlorine atoms was found to enhance the antibacterial efficacy compared to brominated analogs, which exhibited diminished activity .

Toxicological Aspects

While TCA shows promising antimicrobial properties, it is also associated with various toxic effects. Research indicates that TCA can induce nephrotoxicity in laboratory models.

Case Study: Nephrotoxicity Assessment

A study assessed the nephrotoxic potential of TCA metabolites in isolated kidney cells from Fischer 344 rats. The findings revealed that certain metabolites of TCA could lead to increased lactate dehydrogenase (LDH) release, indicating cytotoxicity at higher concentrations .

Table 2: Cytotoxicity of TCA Metabolites

| Metabolite | Concentration (µM) | LDH Release (%) |

|---|---|---|

| 4-A-2,6-DCP | 250 | 30 |

| 2-A-4,6-DCP | 1500 | 5 |

This study highlights the dual nature of TCA's biological activity—its potential as an antimicrobial agent alongside its nephrotoxic risks .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 3,4,5-Trichloroaniline in renal cells, and how can researchers investigate them experimentally?

- Answer : this compound undergoes biotransformation via renal enzymes such as CYP, FMO, and peroxidases, forming intermediates like 2-amino-4,5,6-trichlorophenol. Researchers can use in vitro models (e.g., isolated rat renal cortical cells) with enzyme-specific inhibitors (e.g., CYP450 inhibitors) to block pathways and identify metabolites via HPLC or LC-MS. Free radical generation can be measured using fluorescence probes (e.g., DCFH-DA) or electron spin resonance (ESR) .

Q. How can this compound be detected and quantified in environmental samples?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for identifying chloroaniline derivatives. For example, trichloroaniline degradation intermediates (e.g., dichloroaniline) can be separated using reversed-phase columns and quantified based on retention times (e.g., 4.121 min for TCA) and UV spectra (248.1 nm). Gas chromatography-mass spectrometry (GC-MS) is also suitable for volatile metabolites .

Q. What experimental models are used to assess the nephrotoxicity of this compound?

- Answer : Primary renal cortical cells from Fischer 344 rats are a standard model. Toxicity endpoints include cell viability (MTT assay), oxidative stress markers (e.g., glutathione depletion), and mitochondrial dysfunction. Co-treatment with antioxidants (e.g., N-acetylcysteine) can confirm free radical involvement .

Advanced Research Questions

Q. How do the nephrotoxic potentials of this compound compare to other trichloroaniline isomers, and what methodologies are used to assess these differences?

- Answer : this compound is more nephrotoxic than 2,4,5- or 2,4,6-isomers due to its preferential N-oxidation. Comparative studies use structure-activity relationship (SAR) analysis, measuring cytotoxicity (LD50), and metabolite profiling. For example, enzyme-linked immunosorbent assays (ELISA) can quantify specific biomarkers like kidney injury molecule-1 (KIM-1) .

Q. What role do reactive oxygen species (ROS) play in this compound-induced renal damage, and how can their contribution be experimentally validated?

- Answer : ROS are generated during nitro group reduction or oxidation of trichloroaniline metabolites. Researchers can use redox-sensitive dyes (e.g., dihydroethidium for superoxide) and measure lipid peroxidation (malondialdehyde levels). Knockdown of ROS-scavenging enzymes (e.g., SOD or catalase) via siRNA can exacerbate toxicity, confirming ROS-mediated pathways .

Q. How does microbial degradation of this compound occur in environmental systems, and what are the key dechlorination intermediates?

- Answer : Microbial enrichment cultures can dechlorinate this compound to dichloroanilines under anaerobic conditions. Batch assays with isotopic labeling (e.g., ¹⁴C-tagged compounds) track degradation rates. Metabolites like 3,5-dichloroaniline are identified via mass spectrometry, with dechlorination activity quantified using Michaelis-Menten kinetics .

Q. What are the conflicting findings regarding the role of aminophenol metabolites versus N-oxidation in this compound toxicity, and how can these be resolved?

- Answer : While aminophenols are traditionally linked to nephrotoxicity, studies show N-oxidation (e.g., chlorophenylhydroxylamine) is more critical for this compound. Discrepancies can be addressed using metabolomic profiling (e.g., UPLC-QTOF-MS) and in vitro models with selective enzyme knockouts (e.g., CYP2E1-deficient cells) .

Eigenschaften

IUPAC Name |

3,4,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYQVITULCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212811 | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-91-3 | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.